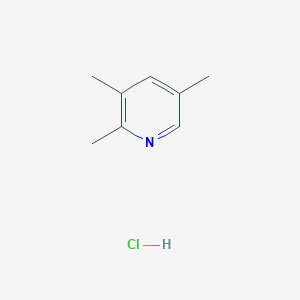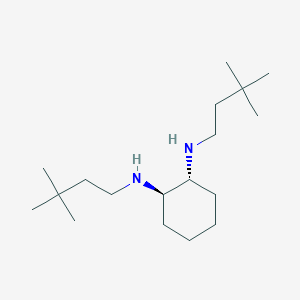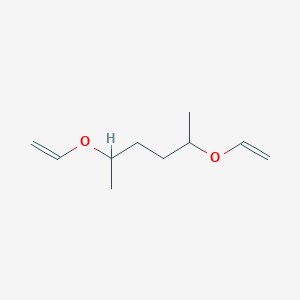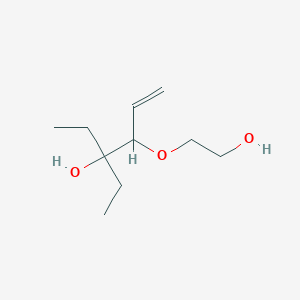
2,3,5-Trimethylpyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylpyridine;hydrochloride: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds2,3,5-Collidine . It is characterized by the presence of three methyl groups attached to the pyridine ring at the 2, 3, and 5 positions. The hydrochloride form is the salt formed by the reaction of 2,3,5-Trimethylpyridine with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method involves the oxidation of 2,3,5-trimethylpyridine precursors. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Nitration and Reduction: Another method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to obtain the desired compound.
Methoxylation and Methylation: The compound can also be synthesized through methoxylation and methylation reactions, where methoxy and methyl groups are introduced to the pyridine ring.
Industrial Production Methods: In industrial settings, the production of 2,3,5-Trimethylpyridine;hydrochloride often involves large-scale chemical reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the process .
化学反応の分析
Types of Reactions:
Oxidation: 2,3,5-Trimethylpyridine can undergo oxidation reactions to form pyridinecarboxylates.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, copper nitrate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Pyridinecarboxylates: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions
科学的研究の応用
Chemistry:
Solvent: 2,3,5-Trimethylpyridine;hydrochloride is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology and Medicine:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of certain pharmaceuticals, such as omeprazole, which is used to treat acid reflux and peptic ulcers.
Industry:
作用機序
The mechanism of action of 2,3,5-Trimethylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to certain enzymes or receptors, thereby modulating their activity. The presence of methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
類似化合物との比較
- 2,3,4-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison:
- Chemical Structure: All these compounds share the same pyridine ring with three methyl groups attached at different positions. The position of the methyl groups can significantly influence their chemical properties and reactivity.
- Reactivity: The presence of methyl groups at different positions can affect the compound’s ability to undergo certain reactions. For example, 2,3,5-Trimethylpyridine may have different oxidation and substitution patterns compared to its isomers .
- Applications: While all these compounds can be used as solvents and intermediates in organic synthesis, their specific applications may vary based on their unique chemical properties .
特性
CAS番号 |
836599-21-4 |
|---|---|
分子式 |
C8H12ClN |
分子量 |
157.64 g/mol |
IUPAC名 |
2,3,5-trimethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H |
InChIキー |
HAXJEPLRPDMYIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)


![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)


![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)


![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
